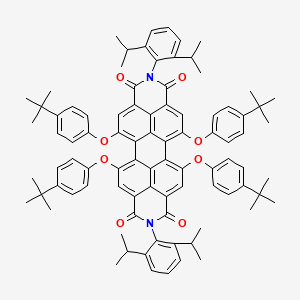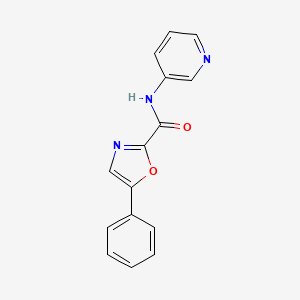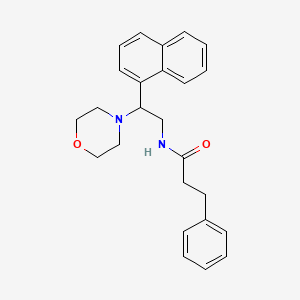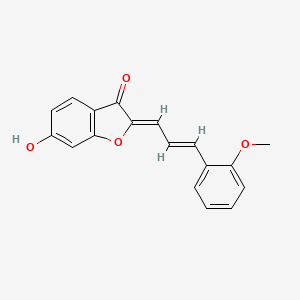![molecular formula C28H30N2O5S2 B2589886 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-71-0](/img/structure/B2589886.png)
ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a dihydroquinoline group, which is a common structure in many bioactive compounds . It also contains a sulfonyl group, which is often used in medicinal chemistry due to its ability to increase the water solubility of compounds .
Molecular Structure Analysis
The compound contains several functional groups, including an amide, a sulfonyl group, and a dihydroquinoline group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the amide, sulfonyl, and dihydroquinoline groups. For example, the amide group could undergo hydrolysis, and the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of the sulfonyl group could increase the water solubility of the compound .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with structural similarities provides insights into synthetic methodologies that could be applicable for the target compound. For instance, the synthesis of complex cycloheptene derivatives involves multi-step reactions, including rearrangements and cyclization processes. These methods are crucial for constructing the core structures found in many biologically active molecules (Bradbury, Gilchrist, & Rees, 1982). Additionally, the analysis of molecular structures through X-ray crystallography and NMR spectroscopy is fundamental for understanding the 3D arrangement and confirming the identity of synthesized compounds (Akkurt, Öztürk Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).
Biological Activity
Compounds structurally related to the query compound are often explored for their potential biological activities. For example, Schiff bases and their metal complexes derived from cycloalkylthiophene carboxylates have been studied for their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010). This suggests that our target compound could also be investigated for similar biological properties.
Chemical Transformations and Cyclization Reactions
The chemical transformation and cyclization reactions of related compounds highlight the synthetic versatility of these molecules, which can lead to various heterocyclic structures with potential pharmacological applications. For instance, transformations under Camps cyclization conditions have been utilized to synthesize quinolin-4(1H)-ones, demonstrating the synthetic utility of benzamides and their analogs in constructing complex heterocycles (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5S2/c1-2-35-28(32)25-22-11-4-3-5-13-24(22)36-27(25)29-26(31)20-14-16-21(17-15-20)37(33,34)30-18-8-10-19-9-6-7-12-23(19)30/h6-7,9,12,14-17H,2-5,8,10-11,13,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGRPHWSSJLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2589804.png)
![Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2589806.png)
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2589808.png)

![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)
![methyl 2-(8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2589813.png)
![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)





![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)
